molecular formula C15H20N2 B11879214 1-Ethyl-4-(1H-inden-2-yl)piperazine

1-Ethyl-4-(1H-inden-2-yl)piperazine

Cat. No.: B11879214
M. Wt: 228.33 g/mol
InChI Key: JGTCIJJMLDPKSD-UHFFFAOYSA-N
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Description

1-Ethyl-4-(1H-inden-2-yl)piperazine is a chemical compound with the molecular formula C15H20N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(1H-inden-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(1H-inden-2-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Ethyl-4-(1H-inden-2-yl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(1H-inden-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . For example, piperazine derivatives are known to act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in specific physiological responses .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-(1H-inden-2-yl)piperazine: can be compared with other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole.

    Piperidine derivatives: like piperidin-4-yl-piperazine and 1-methylpiperazine also share structural similarities and biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and an indene moiety on the piperazine ring differentiates it from other piperazine and piperidine derivatives .

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

1-ethyl-4-(1H-inden-2-yl)piperazine

InChI

InChI=1S/C15H20N2/c1-2-16-7-9-17(10-8-16)15-11-13-5-3-4-6-14(13)12-15/h3-6,11H,2,7-10,12H2,1H3

InChI Key

JGTCIJJMLDPKSD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC3=CC=CC=C3C2

Origin of Product

United States

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